4-Butoxypiperidine hydrochloride

Description

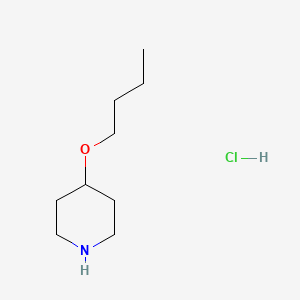

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-butoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-2-3-8-11-9-4-6-10-7-5-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHIEPBMUYVBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663048 | |

| Record name | 4-Butoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460365-20-2 | |

| Record name | 4-Butoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Butoxypiperidine Hydrochloride

Established and Novel Approaches in 4-Butoxypiperidine (B1291438) Hydrochloride Synthesis

Multistep Reaction Sequences for Piperidine (B6355638) Core Formation

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These can be broadly categorized into the hydrogenation of pyridine (B92270) precursors and various cyclization strategies. nih.gov

Hydrogenation of Pyridine Derivatives: One of the most direct routes to the piperidine skeleton is the reduction of corresponding pyridine derivatives. Catalytic hydrogenation is a fundamental process in organic synthesis, though it often requires harsh conditions such as high pressure and temperature. nih.gov Modern methods have focused on developing more efficient catalysts that operate under milder conditions. For instance, heterogeneous catalysts like Rhodium on carbon (Rh/C) have been shown to effectively hydrogenate heteroaromatic rings, including pyridine, in water under moderate pressure. organic-chemistry.org

Another approach involves the use of organocatalysis. Borane-catalyzed metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as a hydrogen source presents a practical alternative that avoids high-pressure H₂ gas. organic-chemistry.org

Table 1: Selected Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Substrate Example | Conditions | Key Features |

|---|---|---|---|

| 10% Rh/C | Pyridine | 5 atm H₂, H₂O, 80 °C | Heterogeneous, applicable to various aromatics. organic-chemistry.org |

| Borane/Ammonia Borane | Substituted Pyridines | N/A | Metal-free, good cis-selectivity. organic-chemistry.org |

Cyclization Strategies: Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring with control over substitution patterns. These methods include:

Aza-Prins Cyclization: N-tosyl homoallylamines can react with carbonyl compounds in the presence of a Lewis acid like AlCl₃ to yield 2,4-disubstituted piperidines. organic-chemistry.org

Reductive Amination Cascades: A [5+1] annulation method, reported by Donohoe et al., utilizes a hydrogen borrowing strategy to cyclize diols with amines, catalyzed by an Iridium(III) complex, forming two new C-N bonds in the process. nih.gov

Radical Cyclization: Stabilized radicals can undergo 6-exo cyclization to form substituted piperidines, offering a pathway to complex substitution patterns. acs.org

A common precursor for 4-Butoxypiperidine is 4-hydroxypiperidine (B117109). This intermediate can be synthesized by the reduction of a β-unsaturated nitrile to a γ,δ-unsaturated amine, followed by condensation with an aldehyde in an acidic solution. google.com Alternatively, the deprotection of a commercially available precursor like N-Boc-4-hydroxypiperidine using a saturated solution of HCl in a solvent like 1,4-dioxane (B91453) yields 4-hydroxypiperidine hydrochloride directly. chemicalbook.com

Introduction of the Butoxy Moiety

Once the 4-hydroxypiperidine core is obtained, the butoxy group is typically introduced via an etherification reaction. The Williamson ether synthesis is a classic and reliable method for this transformation. The synthesis generally proceeds by first protecting the piperidine nitrogen, for example as a carbamate (B1207046) (e.g., Boc), to prevent its competing nucleophilicity. The hydroxyl group is then deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which subsequently reacts with a butyl electrophile, such as butyl bromide or butyl iodide, to form the ether linkage. A final deprotection step reveals the 4-butoxypiperidine.

While specific examples detailing the butoxylation of 4-hydroxypiperidine are found within broader patent literature, the underlying chemistry follows these well-established principles of organic synthesis.

Salt Formation and Crystallization of Hydrochloride Salts

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 4-butoxypiperidine, in an organic solvent (such as diethyl ether or isopropanol) with anhydrous hydrogen chloride. cdnsciencepub.com The resulting 4-Butoxypiperidine hydrochloride, being an ionic salt, is generally a crystalline solid with low solubility in nonpolar organic solvents, causing it to precipitate. researchgate.netontosight.ai

Crystallization is a critical purification method. chemrevlett.com The crude salt can be recrystallized from a suitable solvent or solvent mixture, such as ethanol (B145695) or methanol, to yield the pure crystalline product. cdnsciencepub.comchemrevlett.com The process involves dissolving the compound in a hot solvent and allowing it to cool slowly, whereupon the pure crystals form, leaving impurities behind in the solution. chemrevlett.com

Stereoselective Synthesis of this compound

Achieving stereochemical control during the synthesis of substituted piperidines is crucial, as different stereoisomers can exhibit vastly different biological activities. acs.org The stereoselective synthesis of this compound would require control over the stereocenter at the C4 position if other substituents are present, or in the context of creating specific diastereomers in more complex analogues.

Chiral Auxiliaries and Catalysis in Stereocontrol

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed.

Carbohydrate-based Auxiliaries: O-derivatized amino sugars, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, have been successfully employed as chiral auxiliaries in the enantioselective synthesis of piperidine alkaloids. researchgate.netcdnsciencepub.com These auxiliaries control the diastereoselectivity of reactions like nucleophilic additions to N-functionalized aldimines. researchgate.net

Oxazolidinones: Evans oxazolidinones are well-known chiral auxiliaries. Phenylglycinol-derived oxazolopiperidone lactams serve as versatile intermediates for the enantioselective synthesis of polysubstituted piperidines. researchgate.net They allow for the controlled introduction of substituents at various ring positions. researchgate.net

Pseudoephedrine: Used as a chiral auxiliary, pseudoephedrine can be converted to an amide, and the subsequent deprotonation and alkylation occur with high diastereoselectivity, controlled by the stereogenic centers of the auxiliary. wikipedia.org

Table 2: Examples of Chiral Auxiliaries in Piperidine Synthesis

| Chiral Auxiliary | Application | Stereochemical Outcome | Reference |

|---|---|---|---|

| D-arabinopyranosylamine | Domino Mannich–Michael reaction | High diastereoselectivity in forming N-arabinosyl dehydropiperidinones. cdnsciencepub.com | cdnsciencepub.com |

| Phenylglycinol | Forms oxazolopiperidone lactams | Allows regio- and stereocontrolled introduction of substituents. researchgate.net | researchgate.net |

Asymmetric Catalysis: The use of chiral catalysts provides an efficient route to enantiomerically enriched products.

Gold Catalysis: Gold(I) complexes with chiral ligands have been used for the enantioselective intramolecular hydroamination of allenes to form vinyl piperidines in high enantiomeric excess. organic-chemistry.org

Palladium Catalysis: Chiral palladium catalysts with pyridine-oxazoline ligands have been developed for the enantioselective oxidative amination of unactivated alkenes to form substituted piperidines. nih.gov

Enantioselective and Diastereoselective Routes

Diastereoselective Routes: These routes aim to selectively form one diastereomer over others.

Hydrogenation: The hydroboration/hydrogenation of 2,3-disubstituted pyridines has been shown to be highly cis-selective. nih.gov Similarly, catalytic hydrogenation of substituted pyridines can lead to specific diastereomers. rsc.org

Cycloaddition Reactions: A boronyl radical-catalyzed (4+2) cycloaddition between azetidines and alkenes can produce polysubstituted piperidines with high diastereoselectivity. nih.gov

Radical Cyclization: The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can yield 2,4,5-trisubstituted piperidines, often forming only two of the four possible diastereoisomers with high selectivity. acs.org

Enantioselective Routes: These methods are designed to produce a single enantiomer.

Modular Synthesis from Chiral Precursors: A highly flexible {[2+3]+1} annulation approach starts from chiral amines, which can be prepared from chiral sulfinyl imines, to achieve the enantioselective synthesis of various substituted piperidines. nih.gov

Iridium-Catalyzed Asymmetric Hydrogenation: The use of chiral iridium catalysts can achieve enantioselective hydrogenation of prochiral precursors, providing access to optically active piperidines. nih.gov

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of this compound can benefit from various catalytic approaches to form the key C-O and C-N bonds.

Transition Metal Catalysis in C-O and C-N Bond Formation

Transition metal catalysts are powerful tools for the construction of carbon-heteroatom bonds. In the context of 4-butoxypiperidine synthesis, these catalysts can be employed for both the formation of the piperidine ring and the introduction of the butoxy group.

The formation of the piperidine ring itself can be achieved through various transition metal-catalyzed reactions, such as the hydrogenation of pyridine precursors. For instance, rhodium and palladium catalysts are effective for the hydrogenation of pyridines to piperidines. mdpi.com Cobalt-based heterogeneous catalysts have also been developed for this transformation, offering good yields and selectivity, even in aqueous media. mdpi.com

The crucial C-O bond in the butoxy substituent is commonly formed via a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. While this reaction is often performed under basic conditions, transition metal catalysis offers alternative, milder routes. For example, palladium and copper complexes can catalyze the coupling of alcohols with aryl or alkyl halides. acs.org Iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of alcohols, which could be a potential route for the reaction between 4-hydroxypiperidine and butanol. nih.gov The use of transition metals can facilitate the reaction under less harsh conditions and with a broader substrate scope. nih.gov

The C-N bonds within the piperidine ring are also amenable to transition metal-catalyzed formation. Methods such as the Buchwald-Hartwig amination and Ullmann-type coupling are well-established for creating C-N linkages. acs.org These reactions typically involve the coupling of an amine with a halide or sulfonate, and palladium or copper catalysts are frequently used.

Organocatalysis and Biocatalysis for Efficiency

In the quest for more sustainable and efficient synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of piperidine derivatives, organocatalysts can be employed in various transformations. For example, proline and its derivatives have been used to catalyze Mannich reactions, which can be a key step in building the piperidine skeleton. nih.gov Chiral phosphoric acids have been shown to be effective in the asymmetric synthesis of substituted piperidines, leading to products with high enantiomeric excess. crdeepjournal.org While direct organocatalytic etherification of 4-hydroxypiperidine is less common, organocatalysts can be used to activate alcohols or alkyl halides in related transformations.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. nih.gov Enzymes such as transaminases can be used to generate chiral amines, which are valuable precursors for the synthesis of enantiomerically pure piperidines. nih.gov Carbonyl reductases have been employed for the stereoselective reduction of 4-piperidone (B1582916) derivatives to chiral 4-hydroxypiperidines, which are key intermediates for 4-alkoxypiperidines. nih.gov While a specific lipase (B570770) or etherase for the direct butoxylation of 4-hydroxypiperidine is not widely reported, the field of biocatalysis is rapidly expanding, and engineered enzymes could provide a future green route to this transformation. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly important in the pharmaceutical industry, where the synthesis of compounds like this compound can be made more sustainable.

Solvent Selection and Solvent-Free Reaction Conditions

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer alternatives.

For piperidine synthesis, water has been explored as a solvent for certain reactions, such as the hydrogenation of pyridines. mdpi.com Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also been investigated as green reaction media for the synthesis of piperidin-4-one derivatives. youtube.com These solvents are often biodegradable, non-toxic, and have low volatility. youtube.com In some cases, reactions can be performed under solvent-free conditions, for example, using mechanochemistry (ball milling) or microwave irradiation, which can significantly reduce waste. fzgxjckxxb.com

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.org A high atom economy indicates that less waste is generated. For the synthesis of this compound, the choice of synthetic route can significantly impact the atom economy.

For example, the classic Williamson ether synthesis for the butoxy group introduction involves the reaction of an alkoxide with an alkyl halide, producing a salt as a byproduct. The atom economy of this step can be calculated as follows:

Reaction: C₅H₁₀NOH + C₄H₉Br + NaH → C₉H₁₉NO + NaBr + H₂

Desired Product: 4-Butoxypiperidine (C₉H₁₉NO)

Calculation: Percent atom economy = (Mass of desired product / Total mass of reactants) x 100

Optimization of Reaction Conditions and Yields in this compound Production

Reaction Optimization Studies

The efficiency of the synthesis of this compound is largely dependent on the optimization of the Williamson ether synthesis step. This reaction involves the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a butyl halide. masterorganicchemistry.comfrancis-press.com Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.

Influence of Base and Solvent:

The selection of a suitable base and solvent system is critical for achieving high yields in the Williamson ether synthesis. Strong bases are required to effectively deprotonate the secondary alcohol of N-Boc-4-hydroxypiperidine. Commonly used bases include sodium hydride (NaH) and potassium tert-butoxide (t-BuOK). numberanalytics.comnumberanalytics.com The choice of solvent is equally important, with polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being preferred as they can solvate the cation of the base and enhance the nucleophilicity of the resulting alkoxide. numberanalytics.comnumberanalytics.com

The following table illustrates the impact of different base and solvent combinations on the yield of etherification reactions, based on general principles of the Williamson ether synthesis.

| Base | Solvent | Alkylating Agent | Temperature (°C) | Yield (%) |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | n-Butyl bromide | Room Temperature to 60 | Good to Excellent |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | n-Butyl bromide | Room Temperature | Excellent |

| Potassium tert-Butoxide (t-BuOK) | Tetrahydrofuran (THF) | n-Butyl bromide | Room Temperature | Good |

| Potassium Hydroxide (B78521) (KOH) | Dimethyl Sulfoxide (DMSO) | n-Butyl bromide | Room Temperature to 50 | Moderate to Good |

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of N-Boc-4-alkoxypiperidines.

Optimization of Reactant Stoichiometry and Temperature:

The stoichiometry of the reactants also plays a crucial role. An excess of the butylating agent is often used to ensure complete conversion of the starting alcohol. The reaction temperature is another parameter that is frequently optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts through elimination reactions, particularly with secondary halides. masterorganicchemistry.com For the synthesis of N-Boc-4-butoxypiperidine, the use of a primary alkyl halide like n-butyl bromide is advantageous as it minimizes the risk of elimination. masterorganicchemistry.com

A study on the synthesis of a related compound, desTHPdactylolide, highlighted the importance of carefully controlling the addition of reagents to minimize byproduct formation. nih.gov In their optimized Williamson ether synthesis, a mixture of the alcohol and sodium hydride was added to a solution of the alkylating agent, which helped to control the reaction and improve the yield. nih.gov

Deprotection and Salt Formation:

The final step in the synthesis is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the N-Boc-4-butoxypiperidine with a solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane or methanol. commonorganicchemistry.comresearchgate.net This one-pot procedure efficiently cleaves the Boc group and precipitates the desired this compound salt. The mechanism involves the protonation of the carbamate, followed by the loss of the tert-butyl cation and subsequent decarboxylation to yield the free amine, which is then protonated by the excess HCl. commonorganicchemistry.com The reaction is generally clean and proceeds in high yield. researchgate.net

Scale-Up Considerations in Academic Synthesis

Scaling up the synthesis of this compound from milligram to gram or even kilogram quantities in an academic setting presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

Reagent and Solvent Selection:

On a larger scale, the choice of reagents and solvents becomes more critical due to cost, safety, and environmental considerations. For the Williamson ether synthesis, while strong bases like sodium hydride are effective, their handling on a large scale can be hazardous due to their flammability. Alternative, less hazardous bases such as potassium carbonate or potassium hydroxide in a suitable solvent system might be explored, although this may require more forcing conditions. nih.gov The use of large volumes of volatile and flammable solvents like THF needs careful management, including appropriate ventilation and explosion-proof equipment.

Purification Methods:

Purification of the intermediate, N-Boc-4-butoxypiperidine, is typically performed using column chromatography on a small scale. However, this method becomes impractical and costly for larger quantities. Therefore, alternative purification methods such as distillation or recrystallization are preferred for scale-up. The final product, this compound, is often a crystalline solid and can be purified by recrystallization from a suitable solvent or solvent mixture to achieve high purity.

Process Safety and Control:

The exothermic nature of both the deprotonation step in the Williamson ether synthesis and the Boc-deprotection step requires careful temperature control during scale-up. The addition of reagents should be done portion-wise or via a dropping funnel to manage the heat generated. A study on the scale-up of a Knoevenagel-Doebner condensation highlighted the importance of replacing hazardous reagents like pyridine and piperidine with safer alternatives like toluene (B28343) and morpholine (B109124) for large-scale production. researchgate.net This principle of substituting hazardous reagents is a key consideration in academic scale-up.

The following table summarizes some of the key considerations for scaling up the synthesis of this compound in an academic laboratory.

| Parameter | Small-Scale (mg-g) | Academic Scale-Up (g-kg) | Rationale for Change |

| Base for Etherification | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) or Potassium Hydroxide (KOH) | Improved safety and handling on a larger scale. |

| Purification of Intermediate | Column Chromatography | Distillation or Recrystallization | More practical and cost-effective for larger quantities. |

| Temperature Control | Stir plate with oil bath | Mechanical stirrer with overhead condenser and controlled addition of reagents | To manage exotherms and ensure safe operation. |

| Solvent for Deprotection | 4M HCl in Dioxane | Gaseous HCl in a suitable solvent or alternative acidic reagents | To avoid large volumes of a potentially hazardous solvent and allow for easier product isolation. |

Table 2: Scale-Up Considerations for the Synthesis of this compound.

Chemical Reactivity and Transformation Studies of 4 Butoxypiperidine Hydrochloride

Derivatization Reactions of 4-Butoxypiperidine (B1291438) Hydrochloride for Analytical and Synthetic Utility

Derivatization, the process of chemically modifying a compound to enhance its properties for a specific application, is a crucial tool in the study and utilization of 4-butoxypiperidine hydrochloride. These reactions can improve volatility for chromatographic analysis, introduce new functional groups for further synthesis, or create derivatives with specific spectroscopic properties for detection and quantification.

Silylation Reactions for Chromatographic Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile compounds. However, many polar compounds, including those with hydroxyl and amine groups like 4-butoxypiperidine, are not sufficiently volatile for direct GC analysis. phenomenex.com Silylation is a common derivatization technique used to increase the volatility of such compounds by replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. phenomenex.com

For a compound like this compound, both the secondary amine and any potential hydroxyl groups (if hydrolysis of the ether occurs) are sites for silylation. The hydrochloride salt would first need to be neutralized to the free base to make the amine available for reaction. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. youtube.comnih.gov The reaction involves the displacement of a leaving group from the silylating agent by the analyte. nih.gov The resulting TMS derivative is more volatile and less polar, leading to improved peak shape and resolution in GC analysis. phenomenex.com The choice of solvent is critical, with aprotic solvents being necessary to avoid reaction with the silylating reagent. phenomenex.com Pyridine (B92270) is often used as a solvent and catalyst in these reactions. researchgate.netnih.gov

Table 1: Common Silylating Agents and Their Applications

| Silylating Agent | Abbreviation | Target Functional Groups |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, carboxyls, amines, amides, thiols phenomenex.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, carboxyls, amines, amides, thiols youtube.com |

| N-Trimethylsilylimidazole | TMSI | Hydroxyls, carboxylic acids, phenols, thiols phenomenex.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents phenomenex.com |

Acylation and Alkylation Reactions for Functional Group Modification

Acylation and alkylation reactions are fundamental transformations for modifying the functional groups of 4-butoxypiperidine, providing access to a wide range of derivatives with diverse properties and applications. ontosight.ai These reactions primarily target the secondary amine of the piperidine (B6355638) ring.

Acylation: The nitrogen atom of the piperidine ring can be readily acylated using various acylating agents, such as acyl chlorides or anhydrides, to form amides. For instance, treatment with propionic acid anhydride (B1165640) in the presence of a base like pyridine can convert N-substituted 4-hydroxypiperidines to their corresponding 4-propionyloxy derivatives. google.com The use of acyl-1,4-dihydropyridines has also emerged as a source of acyl radicals for acylation reactions under mild conditions. mdpi.com

Alkylation: Alkylation of the piperidine nitrogen introduces an alkyl group, converting the secondary amine to a tertiary amine. This can be achieved using alkyl halides. For example, N-methylation can be accomplished to produce compounds like 1-methyl-4-piperidinol. acs.org Reductive amination, involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent, is another common method for N-alkylation. nih.gov

These functional group modifications are crucial in medicinal chemistry for synthesizing analogs of biologically active molecules. For example, derivatives of 4-hydroxypiperidine (B117109) are intermediates in the synthesis of analgesics. google.comresearchgate.net

Formation of Spectroscopic Probes through Derivatization

Derivatization can be employed to attach a chromophore or fluorophore to the 4-butoxypiperidine scaffold, creating spectroscopic probes. These probes are valuable for studying biological systems and for quantitative analysis. The interaction of piperidine derivatives with macromolecules like DNA has been investigated using spectrofluorimetry, which provides information on binding modes. nih.gov

The synthesis of molecules inspired by natural products like piperine (B192125) often involves modifying the piperidine ring to investigate structure-activity relationships. mdpi.com By introducing specific substituents, the spectroscopic properties (e.g., UV-Vis absorption, fluorescence) of the resulting molecule can be tailored for specific analytical applications.

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic routes. This includes elucidating reaction pathways, identifying intermediates, and understanding the role of reactive species like radicals.

Elucidation of Reaction Pathways and Intermediates

The reactivity of piperidine derivatives is influenced by the nature of the substituents and the reaction conditions. For instance, in the synthesis of piperidines, various cyclization strategies are employed, including intramolecular C-H amination. researchgate.net Mechanistic studies of such reactions, often aided by computational methods, help in understanding the transition states and intermediates involved. researchgate.net

For example, the formation of piperidines from the condensation of amines with aldehydes proceeds through an iminium ion intermediate. google.com The pH of the reaction medium can be critical, with acidic conditions often favoring the reaction. google.com In the case of this compound, the protonated form of the piperidine nitrogen would need to be considered in any proposed reaction mechanism.

Role of Radical Species in Transformations

Radical-mediated reactions have become increasingly important in the synthesis of piperidine derivatives. nih.govorganic-chemistry.org These reactions can be initiated by various methods, including the use of catalysts or photochemistry. mdpi.comnih.gov

Nitrogen-centered radicals can be formed from piperidine derivatives and can undergo various transformations, including intramolecular hydrogen atom transfer (HAT). nih.govacs.org Quantum chemical calculations have been used to study the feasibility of different hydrogen migration pathways in piperidine radicals and their protonated counterparts. acs.org These studies indicate that both 1,4-[N↔C]-H and 1,2-[N↔C]-H shifts are possible, with the latter being favored in the presence of a water molecule. acs.org The formation of radical species can also be involved in the atmospheric degradation of piperidines, initiated by reaction with hydroxyl radicals. acs.orgwhiterose.ac.uk

Acyl radicals, which can be generated from acyl-1,4-dihydropyridines, can participate in addition reactions to form new carbon-carbon bonds, providing a powerful tool for the functionalization of molecules containing a piperidine scaffold. mdpi.com

Influence of pH and Solvent on Reaction Kinetics

The kinetics of reactions involving piperidine derivatives, such as this compound, are significantly influenced by the pH and the nature of the solvent system. As a salt of a weak base, the protonation state of the piperidine nitrogen in this compound is pH-dependent, which in turn dictates its nucleophilicity and reactivity.

Influence of pH:

The elevation of gastric pH by acid-reducing agents can affect the solubility and dissolution characteristics of orally administered drugs. For weak-base drugs, an increase in pH can lead to a decrease in dissolution and absorption. fda.govcelerion.com This principle is also relevant to the chemical reactivity of this compound in solution. At acidic pH, the piperidine nitrogen exists predominantly in its protonated, ammonium (B1175870) form. This positive charge deactivates the nitrogen as a nucleophile, thereby slowing down reactions where the nitrogen atom is the reactive center. Conversely, as the pH increases and approaches the pKa of the piperidinium (B107235) ion, the unprotonated, free base form becomes more prevalent. This free base is a much stronger nucleophile and will exhibit faster reaction rates in, for example, N-alkylation or N-acylation reactions.

The effect of pH on the stability and potential for drug-drug interactions of ionizable drugs is a critical consideration in pharmaceutical development. fda.gov For a compound like this compound, co-administration with acid-reducing agents such as proton pump inhibitors or H2 blockers could alter its in-vivo behavior. fda.govcelerion.com

Influence of Solvent:

The choice of solvent can have a profound impact on the rate and mechanism of reactions involving piperidine derivatives. Solvent properties such as polarity, dielectric constant, and hydrogen bonding capacity can stabilize or destabilize reactants, transition states, and products to varying degrees.

In studies on the synthesis of highly substituted piperidines, the reaction rate was observed to be faster in ethanol (B145695) compared to methanol. ajgreenchem.com This was attributed to the lower dielectric constant of ethanol. ajgreenchem.com For reactions proceeding through a non-polar transition state, a less polar solvent can lead to an increase in the reaction rate. ajgreenchem.com

The reactivity of piperidine in nucleophilic aromatic substitution reactions has been shown to be inversely proportional to the hydrogen-bond-donating ability of hydroxylic solvents. psu.edu Solvents capable of strong hydrogen bonding with the amine can stabilize the ground state of the piperidine, thus increasing the activation energy and slowing the reaction. psu.edu In aprotic solvents, the reaction kinetics can be influenced by base catalysis, where an excess of the amine can act as a base to deprotonate the intermediate complex, thereby affecting the rate-determining step. rsc.org

The activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the reaction at different temperatures. These parameters provide insight into the transition state of the reaction. For instance, a lower activation energy in a particular solvent suggests that the reactants require less energy to reach the transition state, leading to a faster reaction. ajgreenchem.com

Interactive Data Table: Effect of Solvent on Reaction Rate Constant

Below is a hypothetical data table illustrating how the rate constant (k) for a reaction involving a piperidine derivative might vary with the solvent.

| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor (HBD) | Rate Constant (k) (M⁻¹s⁻¹) |

| Methanol | 32.7 | Strong | 0.05 |

| Ethanol | 24.6 | Moderate | 0.12 |

| Acetone | 20.7 | No | 0.85 |

| Dichloromethane | 8.9 | No | 1.50 |

| Toluene (B28343) | 2.4 | No | 2.10 |

Note: The data in this table is illustrative and based on general principles of solvent effects on piperidine reactivity. Actual values for this compound would require experimental determination.

Heterocyclic Ring Functionalization and Transformations of the Piperidine Moiety

The piperidine ring is a versatile scaffold that can be functionalized at various positions to generate a wide array of derivatives with diverse properties. mdpi.comnih.gov For this compound, functionalization can occur at the nitrogen atom or at the carbon atoms of the ring.

N-Functionalization:

The nitrogen atom of the piperidine ring is a common site for modification. After deprotonation of the hydrochloride salt to the free base, the nitrogen becomes a potent nucleophile. It can readily undergo a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups.

N-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or copper.

N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted piperidines.

C-H Functionalization:

Direct functionalization of the C-H bonds of the piperidine ring is a more challenging but increasingly important area of research. nih.gov These reactions often require the use of transition metal catalysts to activate the C-H bonds. Functionalization can be directed to specific positions on the ring, although this can be complex to control.

Transformations of the Piperidine Moiety:

The piperidine ring itself can undergo transformations, although these are generally less common than functionalization reactions. Ring-opening reactions can occur under certain conditions, but these are typically not synthetically desirable unless a specific downstream product is targeted. More common are transformations that modify the substituents on the ring, which in turn can influence the properties of the molecule. For example, the butoxy group at the 4-position could potentially be cleaved or modified, although this would likely require harsh reaction conditions.

Stability Studies of this compound under Various Chemical Conditions

Stability testing is a critical component of pharmaceutical development to understand how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, and light, as well as its compatibility with other substances. nih.gov Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are conducted to identify likely degradation products and establish the intrinsic stability of the molecule. nih.gov

For this compound, stability would be assessed under hydrolytic, oxidative, and photolytic conditions.

Hydrolytic Stability:

Hydrolytic degradation is studied by exposing the compound to acidic and basic conditions. nih.gov

Acidic Conditions: In the presence of a strong acid (e.g., 0.1 M HCl) at elevated temperatures, the ether linkage of the butoxy group could be susceptible to hydrolysis, although this is generally a stable functional group. The piperidine ring itself is typically stable to acid hydrolysis. Degradation is often found to be faster in acidic medium compared to alkaline medium for some compounds.

Basic Conditions: In a basic medium (e.g., 0.1 M NaOH), the hydrochloride salt will be converted to the free base. The molecule is expected to be relatively stable, though the potential for elimination reactions or other base-catalyzed degradations would be investigated.

Oxidative Stability:

Oxidative degradation is typically investigated using an oxidizing agent such as hydrogen peroxide. nih.gov The piperidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. Potential oxidation products could include N-oxides or products of ring opening. The ether linkage is generally resistant to mild oxidation. The major route of degradation for some nitrogen-containing heterocycles has been found to be oxidation.

Reductive Stability:

While not as common in standard stability studies as oxidative degradation, the stability towards reducing agents could be relevant depending on the intended use and formulation. Strong reducing agents could potentially cleave the C-O bond of the butoxy group, but this would require specific and harsh conditions.

Interactive Data Table: Forced Degradation of this compound

The following table provides a hypothetical summary of the expected stability of this compound under forced degradation conditions.

| Condition | Reagent | Temperature | Expected Degradation | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 80 °C | Low | Minor hydrolysis of the ether linkage |

| Basic Hydrolysis | 0.1 M NaOH | 80 °C | Very Low | Minimal degradation |

| Oxidation | 3% H₂O₂ | Room Temp | Moderate | N-oxide, ring-oxidized products |

| Photostability | UV/Vis Light | Room Temp | Low to Moderate | Photolytic decomposition products |

Note: This table represents a predictive assessment based on the chemical structure. Actual stability data would need to be generated through experimental studies.

Spectroscopic Characterization Methodologies for 4 Butoxypiperidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, precise information about the connectivity and chemical environment of each atom can be obtained.

The ¹H NMR spectrum of 4-Butoxypiperidine (B1291438) hydrochloride provides a detailed picture of the proton environments within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the coupling patterns (spin-spin splitting) reveal the number of neighboring protons.

In a typical deuterated solvent such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃), the proton signals for 4-Butoxypiperidine hydrochloride are expected to appear in distinct regions. The protons on the piperidine (B6355638) ring that are adjacent to the nitrogen atom (H-2 and H-6) are deshielded due to the electron-withdrawing effect of the protonated nitrogen and would likely appear as a multiplet in the range of δ 3.0-3.5 ppm. The proton at the 4-position (H-4), being attached to a carbon bearing an oxygen atom, would also be shifted downfield, typically appearing as a multiplet around δ 3.5-4.0 ppm. The other piperidine ring protons (H-3 and H-5) would resonate further upfield, likely in the δ 1.5-2.2 ppm region.

The butoxy group protons would exhibit characteristic signals. The triplet from the terminal methyl group (-CH₃) would be the most upfield, expected around δ 0.9-1.0 ppm. The methylene (B1212753) group adjacent to the methyl group (-CH₂-) would appear as a sextet around δ 1.4-1.6 ppm, and the methylene group beta to the oxygen (-CH₂-) would be a quintet around δ 1.6-1.8 ppm. The methylene group directly attached to the ether oxygen (-O-CH₂-) would be the most deshielded of the butoxy chain, appearing as a triplet around δ 3.4-3.6 ppm. The proton on the positively charged nitrogen (N-H) would likely be a broad singlet and its chemical shift can be variable, often appearing downfield.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Butoxy -CH₃ | 0.9 - 1.0 | Triplet (t) | ~7 |

| Butoxy -CH₂- (γ) | 1.4 - 1.6 | Sextet | ~7 |

| Butoxy -CH₂- (β) | 1.6 - 1.8 | Quintet | ~7 |

| Piperidine H-3, H-5 (axial & equatorial) | 1.5 - 2.2 | Multiplet (m) | - |

| Piperidine H-2, H-6 (axial & equatorial) | 3.0 - 3.5 | Multiplet (m) | - |

| Butoxy -O-CH₂- (α) | 3.4 - 3.6 | Triplet (t) | ~7 |

| Piperidine H-4 | 3.5 - 4.0 | Multiplet (m) | - |

| Piperidine N-H | Variable | Broad Singlet (br s) | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

For this compound, the carbon atom at the 4-position of the piperidine ring (C-4), being attached to the electronegative oxygen atom, is expected to be the most downfield of the piperidine carbons, likely in the range of δ 70-80 ppm. The carbons adjacent to the nitrogen atom (C-2 and C-6) would also be deshielded, appearing around δ 40-50 ppm. The C-3 and C-5 carbons would be found further upfield, typically in the δ 30-40 ppm range.

In the butoxy group, the carbon of the terminal methyl group (-CH₃) would be the most upfield signal, expected around δ 10-15 ppm. The two internal methylene carbons (-CH₂-) would resonate in the δ 15-35 ppm region, with the carbon beta to the oxygen being slightly more downfield than the gamma carbon. The carbon directly bonded to the ether oxygen (-O-CH₂) would be significantly deshielded, appearing in the δ 60-70 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Butoxy -CH₃ | 10 - 15 |

| Butoxy -CH₂- (γ) | 15 - 25 |

| Butoxy -CH₂- (β) | 25 - 35 |

| Piperidine C-3, C-5 | 30 - 40 |

| Piperidine C-2, C-6 | 40 - 50 |

| Butoxy -O-CH₂- (α) | 60 - 70 |

| Piperidine C-4 | 70 - 80 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the protons of the butoxy chain (e.g., -O-CH₂- protons coupled to the adjacent -CH₂- protons). It would also reveal the coupling network within the piperidine ring, for instance, between the H-2/H-6 protons and the H-3/H-5 protons, and between the H-3/H-5 protons and the H-4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). HMBC is crucial for establishing the connectivity between different parts of the molecule. For example, it would show a correlation between the protons of the butoxy -O-CH₂- group and the C-4 carbon of the piperidine ring, confirming the ether linkage. It would also show correlations between the piperidine ring protons and adjacent carbons, further solidifying the ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The C-H stretching vibrations of the sp³ hybridized carbons in the piperidine ring and the butoxy chain will appear in the region of 2850-3000 cm⁻¹. The C-O-C stretching vibration of the ether linkage is a key feature and is expected to produce a strong absorption band in the 1050-1150 cm⁻¹ region. The C-N stretching of the piperidine ring may be observed in the 1000-1250 cm⁻¹ range.

The presence of the hydrochloride salt is confirmed by specific vibrational modes. A broad and strong absorption band in the region of 2400-2800 cm⁻¹ is characteristic of the N-H⁺ stretching vibration of the piperidinium (B107235) ion. This broadness is due to hydrogen bonding. Additionally, the N-H⁺ bending vibration is expected to appear around 1500-1600 cm⁻¹. These signals are definitive indicators of the protonated amine, confirming the hydrochloride salt form of the compound.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H⁺ Stretch (Piperidinium) | 2400 - 2800 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| N-H⁺ Bend (Piperidinium) | 1500 - 1600 | Medium |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

| C-N Stretch (Piperidine) | 1000 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it is instrumental in confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. When introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), the compound is ionized, usually by protonation of the piperidine nitrogen, to form the [M+H]⁺ ion.

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard (low-resolution) MS by its ability to measure mass with extremely high accuracy, typically to within 5 parts per million (ppm). researchgate.net This precision allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of its elemental formula with a high degree of confidence. researchgate.netcdc.gov Techniques like Time-of-Flight (TOF) and Orbitrap are common HRMS analyzers. thermofisher.com

For 4-Butoxypiperidine, the neutral molecule has a chemical formula of C₉H₁₉NO. The protonated molecule, [C₉H₁₉NO + H]⁺, is observed in the mass spectrum. HRMS can distinguish the experimental mass of this ion from other ions with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for the Protonated Molecular Ion of 4-Butoxypiperidine

| Parameter | Value |

|---|---|

| Elemental Formula (Protonated) | C₉H₂₀NO⁺ |

| Theoretical Exact Mass | 158.15394 u |

| Observed Mass (Example) | 158.1542 u |

| Mass Accuracy (Example) | 1.6 ppm |

This table presents theoretical data and an example of typical experimental results.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the protonated molecular ion ([M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a roadmap of the molecule's structure. The fragmentation of 4-Butoxypiperidine is expected to follow pathways characteristic of both ethers and cyclic amines. miamioh.edulibretexts.org

Key fragmentation pathways include:

Alpha-Cleavage: The most characteristic fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. This results in the loss of substituents from the piperidine ring. libretexts.org For the piperidine ring, this can lead to the formation of a stable iminium ion.

Ether Cleavage: The C-O bond of the butoxy group can cleave, leading to the loss of butene (C₄H₈) via a rearrangement, or the loss of a butoxy radical.

Loss of the Butyl Group: Cleavage of the ether C-O bond can result in the loss of the entire butyl side chain.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, a common pathway for piperidine alkaloids. nih.gov

These fragmentation patterns are crucial for distinguishing isomers and confirming the connectivity of the atoms within the molecule. nih.govscielo.br

Table 2: Predicted Major Fragment Ions in ESI-MS/MS of 4-Butoxypiperidine

| m/z (Predicted) | Possible Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 158.15 | [M+H]⁺ | Protonated molecular ion |

| 102.10 | [M+H - C₄H₈]⁺ | Loss of butene from the butoxy group |

| 84.08 | [C₅H₁₀N]⁺ | Alpha-cleavage of the piperidine ring |

This table shows predicted fragment ions based on known fragmentation rules for similar structures.

Advanced Spectroscopic Techniques in the Characterization of this compound

Beyond the core techniques, more advanced spectroscopic methods can provide further specialized information about the molecule's structure and properties.

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. ias.ac.in It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. ondavia.com Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the C-C, C-O, and C-N skeletal framework of 4-Butoxypiperidine. researchgate.netspectrabase.com The spectrum provides a distinct "fingerprint" region that is unique to the molecule, allowing for unambiguous identification. Water is a weak Raman scatterer, making this technique highly effective for analyzing aqueous solutions of the hydrochloride salt.

Table 3: Characteristic Raman Shifts for 4-Butoxypiperidine Functional Groups

| Functional Group | Bond | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Ether Linkage | C-O-C Stretch | 1080 - 1150 |

| Piperidine Ring | C-N Stretch | 1000 - 1250 |

| Piperidine Ring | Ring Vibrations | 800 - 1000 |

This table presents typical frequency ranges for the indicated functional groups.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. aps.orgarxiv.org These methods are exclusively used for the analysis of chiral molecules—those that are non-superimposable on their mirror images. researchgate.net

The parent structure of 4-Butoxypiperidine is achiral and therefore would not show a CD or ORD signal. However, if the piperidine ring were to be substituted in a way that creates a stereocenter (e.g., at the 2, 3, 5, or 6 positions), the resulting molecule would be chiral. For such chiral derivatives of 4-Butoxypiperidine, CD and ORD spectroscopy would be indispensable tools. rsc.orgrsc.org These techniques could be used to:

Confirm the presence of chirality.

Determine the enantiomeric excess (e.e.) of a sample.

Potentially assign the absolute configuration of the stereocenters by comparing experimental spectra to theoretical calculations or known standards.

Therefore, while not applicable to the parent compound, chiroptical spectroscopy is a critical characterization method for any chiral analogues or derivatives of 4-Butoxypiperidine. researchgate.net

Theoretical and Computational Chemistry Studies on 4 Butoxypiperidine Hydrochloride

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of molecular and electronic structures. For 4-butoxypiperidine (B1291438) hydrochloride, these calculations would provide a foundational understanding of its behavior at a molecular level.

The piperidine (B6355638) ring in 4-butoxypiperidine hydrochloride, similar to cyclohexane, primarily adopts a chair conformation. However, the presence of the butoxy group at the C4 position and the protonation of the nitrogen atom introduce the possibility of different conformers. The key conformational equilibrium would be between the axial and equatorial positions of the butoxy group.

Computational geometry optimization would be performed to determine the most stable three-dimensional arrangement of atoms. Methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) are commonly used for this purpose. researchgate.net The protonation of the nitrogen atom in the hydrochloride salt form is expected to influence the conformational preference. Studies on other 4-substituted piperidinium (B107235) salts have shown that polar substituents in the axial position can be stabilized by electrostatic interactions with the protonated nitrogen. nih.gov In the case of this compound, it is plausible that the axial conformer could be significantly stabilized.

Table 1: Illustrative Conformational Energy Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Equatorial Butoxy | 0.00 | 68.3 |

| Axial Butoxy | 0.75 | 31.7 |

Note: These values are illustrative and based on general principles of conformational analysis of substituted piperidines. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net

For this compound, the protonation of the piperidine nitrogen significantly lowers the energy of the molecular orbitals. The HOMO would likely be localized on the oxygen atom of the butoxy group and the chloride anion, while the LUMO would be distributed over the C-H and N-H antibonding orbitals of the piperidinium ring. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability. A larger gap generally implies higher stability. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 8.7 |

Note: These are representative values. Precise energies would be obtained from DFT calculations.

Computational methods can accurately predict various spectroscopic properties, which are invaluable for the characterization and identification of the compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov The predicted chemical shifts for the different protons and carbons in this compound would aid in the interpretation of experimental NMR spectra. nih.govoptica.orgchemicalbook.com The conformational equilibrium between the axial and equatorial butoxy group would be reflected in the averaged chemical shifts observed experimentally.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated computationally. researchgate.net These calculations help in assigning the various absorption bands to specific vibrational modes of the molecule, such as the N-H stretch of the piperidinium ion, C-O-C stretching of the ether linkage, and various C-H bending and stretching modes of the piperidine ring and butyl chain. nist.govrsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net For this compound, which is a saturated aliphatic ether and amine salt, significant absorption is expected only in the far-UV region, corresponding to n → σ* transitions. nist.gov

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR (ppm) | ~3.0-3.5 (H on C adjacent to N), ~3.4 (O-CH₂), ~1.5-2.0 (ring CH₂), ~1.4 (CH₂), ~0.9 (CH₃) |

| ¹³C NMR (ppm) | ~70 (C-O), ~45 (C-N), ~30 (ring CH₂), ~32, 19 (butyl CH₂), ~14 (CH₃) |

| IR (cm⁻¹) | ~2700-3000 (N-H stretch), ~1100 (C-O-C stretch) |

| UV-Vis λ_max (nm) | ~195 |

Note: These are generalized predictions. Actual spectral data may vary.

Computational Reaction Dynamics and Pathway Analysis for Synthetic Design

Computational chemistry can also provide profound insights into the mechanisms of chemical reactions, aiding in the design of efficient synthetic routes. A plausible synthesis for 4-butoxypiperidine involves the Williamson ether synthesis, where the sodium salt of 4-hydroxypiperidine (B117109) reacts with a butyl halide.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgresearchgate.net Transition State Theory (TST) can be used to model this reaction computationally. The key steps would involve:

Locating the transition state structure for the nucleophilic attack of the 4-oxido-piperidine anion on the butyl halide.

Calculating the activation energy (the energy difference between the reactants and the transition state). libretexts.org

The activation energy is a critical factor in determining the reaction rate. A lower activation energy corresponds to a faster reaction. Computational software can be employed to search for the transition state and compute the activation barrier. schrodinger.com

A Potential Energy Surface (PES) provides a comprehensive map of the energy of a system as a function of the geometric coordinates of its atoms. acs.orgrsc.org For the synthesis of 4-butoxypiperidine, a PES would illustrate the energy changes as the reactants (4-hydroxypiperidine anion and butyl halide) approach each other, form the transition state, and then separate as products (4-butoxypiperidine and a halide ion). researchgate.netchemrxiv.org

Applications of 4 Butoxypiperidine Hydrochloride in Organic and Medicinal Chemistry Research

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

The piperidine (B6355638) ring is a fundamental structural unit in a vast array of natural products and synthetic pharmaceuticals. 4-Butoxypiperidine (B1291438) hydrochloride offers a synthetically accessible and versatile building block for the construction of more complex molecular architectures. The secondary amine of the piperidine ring provides a reactive handle for a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation reactions. These reactions allow for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space.

Exploration of 4-Butoxypiperidine Hydrochloride in Heterocyclic Ring System Synthesis

The chemical reactivity of the piperidine ring in this compound allows for its use as a scaffold to construct more elaborate heterocyclic systems. The nitrogen atom and the adjacent methylene (B1212753) groups can participate in various cyclization reactions to form fused, spirocyclic, or bridged ring systems. For example, intramolecular cyclization reactions of appropriately functionalized N-substituted 4-butoxypiperidine derivatives could lead to the formation of novel polycyclic structures.

The synthesis of piperidine and its derivatives is a well-established area of organic chemistry, with numerous methods available for ring formation and functionalization. organic-chemistry.orgnih.gov These methods, which include hydrogenation of pyridine (B92270) precursors, reductive amination of dicarbonyl compounds, and various cyclization strategies, can be adapted to synthesize derivatives of 4-butoxypiperidine that are poised for further transformation into other heterocyclic systems. The synthesis of pyrimidine (B1678525) and related heterocyclic compounds, for instance, often involves cycloaddition reactions where a nitrogen-containing fragment is a key component. nih.gov While direct examples of using this compound for this purpose are not prevalent, its structural features make it a plausible starting material for such synthetic explorations.

Precursor for the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This compound serves as a valuable precursor for the synthesis of novel, biologically relevant scaffolds and chemical probes. The ability to modify the piperidine nitrogen allows for the introduction of various pharmacophoric groups and linker moieties, which are essential for tuning the biological activity and for the development of chemical probes.

The synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, for example, demonstrates how the piperidine nucleus can be incorporated into a larger scaffold with potential enzymatic inhibitory activity. nih.gov Similarly, this compound can be used to generate libraries of compounds for high-throughput screening to identify new drug leads.

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The development of affinity-based probes often involves the incorporation of a reactive group or a reporter tag onto a scaffold that has a known or potential affinity for a target. nih.gov The piperidine nitrogen of this compound is an ideal position for the attachment of such functionalities, making it a suitable starting material for the synthesis of chemical probes aimed at identifying and validating new drug targets. nuvisan.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (non-clinical)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. mdpi.com For derivatives of this compound, SAR studies would involve the systematic modification of different parts of the molecule and the evaluation of the resulting analogs in biological assays.

Design and Synthesis of Analogs for SAR Probing

The design and synthesis of analogs of this compound for SAR studies would focus on modifications at several key positions:

N-Substituent: The substituent on the piperidine nitrogen is often a critical determinant of biological activity. A wide variety of alkyl, aryl, acyl, and heterocyclic groups can be introduced to probe the steric and electronic requirements of the binding pocket of a biological target.

Butoxy Group: The length and branching of the alkoxy chain at the 4-position can be varied to investigate the impact of lipophilicity and steric bulk on activity. For example, replacing the butoxy group with methoxy, ethoxy, or isopropoxy groups would provide a systematic variation in size and lipophilicity.

Piperidine Ring: Modifications to the piperidine ring itself, such as the introduction of substituents at other positions or the exploration of different stereoisomers, can also provide valuable SAR information.

The synthesis of these analogs would leverage standard organic chemistry transformations. For example, a series of N-substituted analogs could be prepared by reacting 4-butoxypiperidine with a library of aldehydes via reductive amination or with a variety of acyl chlorides or sulfonyl chlorides.

The following table illustrates a hypothetical SAR study for a series of 4-alkoxypiperidine derivatives, showcasing how systematic structural modifications can lead to changes in biological activity.

| Compound ID | R1 (N-substituent) | R2 (Alkoxy Group) | Biological Activity (IC50, nM) |

| 1a | Benzyl | Butoxy | 150 |

| 1b | Phenethyl | Butoxy | 75 |

| 1c | 3-Phenylpropyl | Butoxy | 50 |

| 2a | Benzyl | Methoxy | 300 |

| 2b | Benzyl | Ethoxy | 220 |

| 3a | 4-Chlorobenzyl | Butoxy | 90 |

| 3b | 4-Methoxybenzyl | Butoxy | 180 |

This table presents hypothetical data for illustrative purposes.

Computational Methods in SAR Analysis (e.g., QSAR, Docking)

Computational methods play an increasingly important role in modern drug discovery and SAR analysis. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two powerful techniques that can be applied to the study of this compound derivatives. nih.govnih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For 4-butoxypiperidine analogs, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, can be calculated for each compound. These descriptors can then be correlated with the observed biological activities to develop a predictive QSAR model. Such models can be used to predict the activity of virtual compounds and to guide the design of new, more potent analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov If the three-dimensional structure of the biological target is known, molecular docking can be used to study the binding mode of 4-butoxypiperidine derivatives. This can provide valuable insights into the key interactions between the ligand and the protein, helping to rationalize the observed SAR and to design new analogs with improved binding affinity.

The following table provides a hypothetical example of the types of data generated in a computational SAR analysis.

| Compound ID | Calculated LogP | Dipole Moment (Debye) | Docking Score (kcal/mol) | Predicted Activity (pIC50) |

| 1a | 3.2 | 1.8 | -8.5 | 6.8 |

| 1b | 3.7 | 1.7 | -9.1 | 7.1 |

| 1c | 4.2 | 1.6 | -9.5 | 7.3 |

| 2a | 2.2 | 2.1 | -7.9 | 6.5 |

| 3a | 3.8 | 2.5 | -9.3 | 7.0 |

This table presents hypothetical data for illustrative purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.